
4-Hydroxy-6,7-dimethyl-3-nitro-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and suitable nitro and methylating agents.
Methylation: The methyl groups are introduced through methylation reactions, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Cyclization: The final step involves cyclization to form the benzopyran ring structure, typically using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
科学研究应用
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
Coumarin: A parent compound with a similar benzopyran structure but lacking the nitro and methyl groups.
4-Hydroxycoumarin: Similar to the target compound but without the nitro and dimethyl substitutions.
Dihydrocoumarin: A reduced form of coumarin with a saturated benzopyran ring.
Uniqueness
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The dimethyl groups also contribute to its unique steric and electronic properties, differentiating it from other benzopyran derivatives.
属性
CAS 编号 |
55005-22-6 |
|---|---|
分子式 |
C11H9NO5 |
分子量 |
235.19 g/mol |
IUPAC 名称 |
4-hydroxy-6,7-dimethyl-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-5-3-7-8(4-6(5)2)17-11(14)9(10(7)13)12(15)16/h3-4,13H,1-2H3 |
InChI 键 |
WOZQGVWTWZLETB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)OC(=O)C(=C2O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






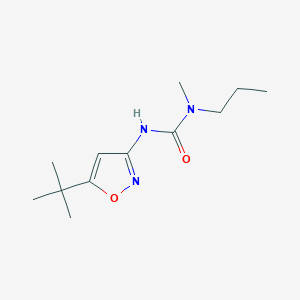
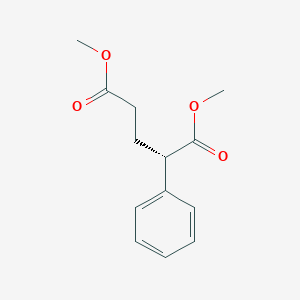


![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)

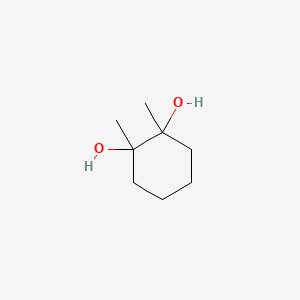
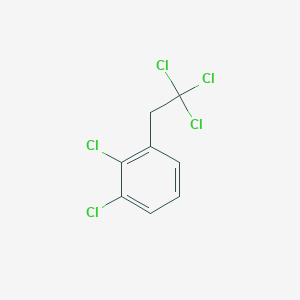
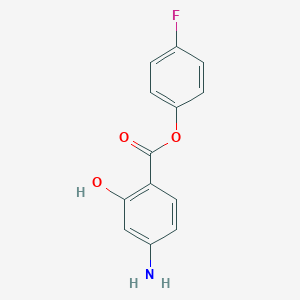
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
